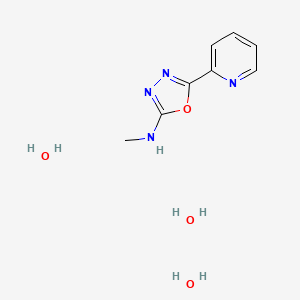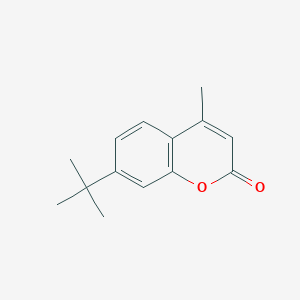
2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzopyran core with a 7-(1,1-dimethylethyl) and a 4-methyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a coumarin derivative as a starting material, which undergoes alkylation and subsequent cyclization to form the desired benzopyran structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can help neutralize free radicals, protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one, 6,7-dimethoxy-2,2-dimethyl-: Known for its use in medicinal chemistry and similar biological activities.
2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: Another benzopyran derivative with distinct substituents and biological properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 7-(1,1-dimethylethyl) and 4-methyl groups can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
500283-21-6 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
7-tert-butyl-4-methylchromen-2-one |
InChI |
InChI=1S/C14H16O2/c1-9-7-13(15)16-12-8-10(14(2,3)4)5-6-11(9)12/h5-8H,1-4H3 |
InChI 键 |
OARZXCNIHQLIND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
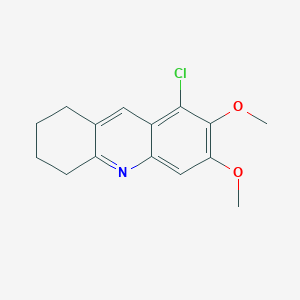
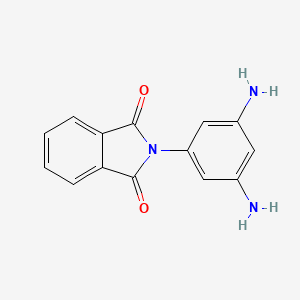
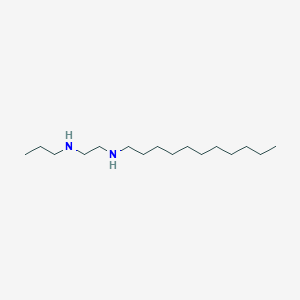

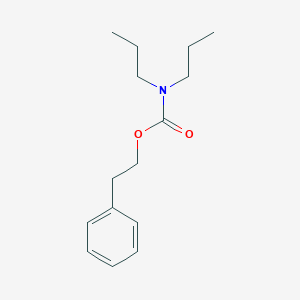
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
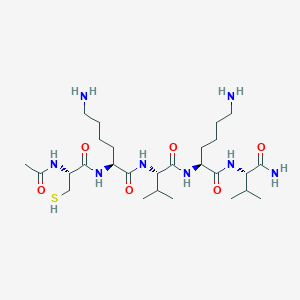
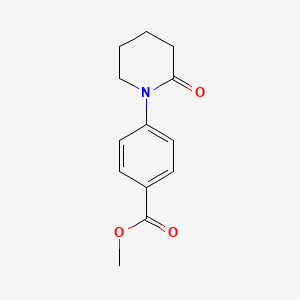
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
